![molecular formula C15H19N5O2 B13900820 tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-[(5-aminopyrimidin-2-yl)amino]phenyl derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium. The process may involve steps such as amination, reduction, and esterification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a promising compound for the development of new therapeutics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with receptors on the cell surface, modulating signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminophenyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate has a unique pyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C15H19N5O2/c1-15(2,3)22-14(21)20-12-6-4-11(5-7-12)19-13-17-8-10(16)9-18-13/h4-9H,16H2,1-3H3,(H,20,21)(H,17,18,19) |
InChI Key |
LLSMYRAWKQWDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=NC=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


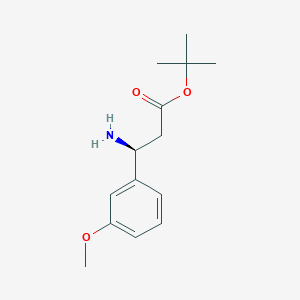
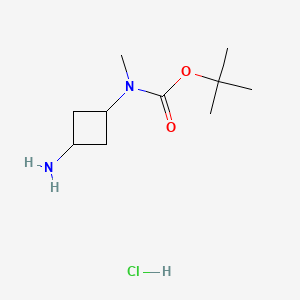
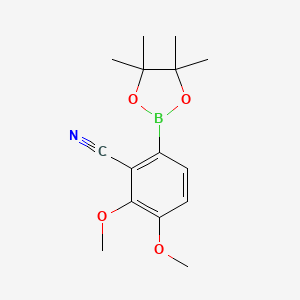
![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
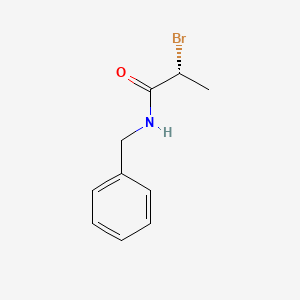
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
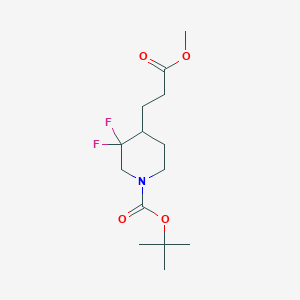
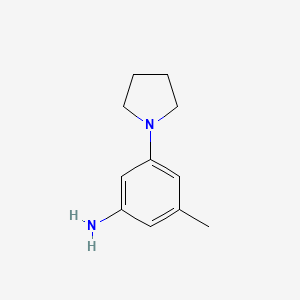
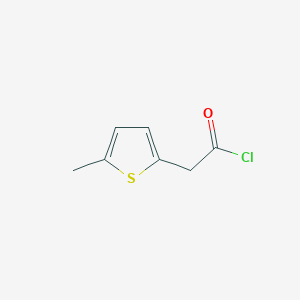
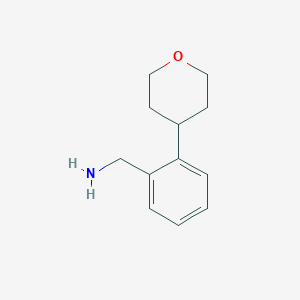
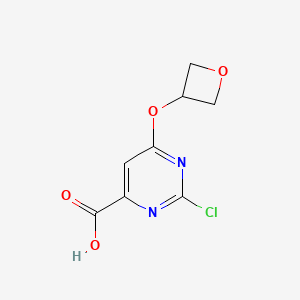
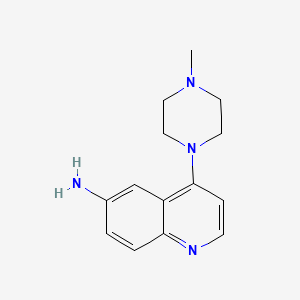

![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
